![molecular formula C15H13FN4O3S B2803267 2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903307-82-3](/img/structure/B2803267.png)

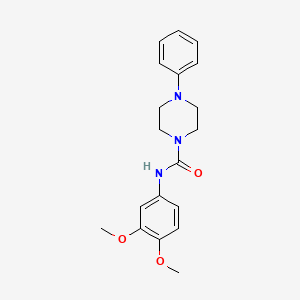

2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is related to a class of compounds known as 1,2,4-triazine derivatives . These compounds have been synthesized as inhibitors of D-amino acid oxidase (DAAO), and many in this series were found to be potent DAAO inhibitors .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds have been synthesized using rearrangement reactions, which are efficient strategies in organic synthesis . For example, a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) was prepared based on a novel Hofmann-type rearrangement .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial/Antifungal Activities

Research has explored the synthesis of derivatives related to this compound, evaluating their antibacterial and antifungal properties. For instance, studies have synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans Hassan, S. Y. (2013). These compounds have shown significant potential in addressing various bacterial and fungal infections.

Anticancer and Cytotoxic Activities

Another significant area of research is the investigation of anticancer and cytotoxic activities of these compounds. Novel derivatives have been synthesized and assessed for their ability to inhibit cancer cell proliferation, induce apoptosis, and exhibit cytotoxicity against different cancer cell lines, including HCT-116, HeLa, and MCF-7 Żołnowska, B. et al. (2016). These findings suggest potential therapeutic applications in cancer treatment, highlighting the importance of structural modifications in enhancing biological activity.

Sulfonamide-Sulfonimide Tautomerism

The study of tautomerism in sulfonamide derivatives has also been a focus, with research into the synthesis, structure, and tautomerism of sulfonamide-1,2,4-triazine derivatives Branowska, D. et al. (2022). This research contributes to our understanding of the chemical properties and reactivity of these compounds, which is crucial for the development of more effective pharmaceuticals.

Fluorescence Studies and Zinc Detection

The development of zinc(II) specific fluorophores based on benzenesulfonamide derivatives has been investigated to study intracellular Zn2+ Kimber, M. et al. (2001). These studies provide valuable tools for biological research and the development of diagnostic techniques.

Molecular Modeling and QSAR Studies

Molecular modeling and quantitative structure–activity relationship (QSAR) studies of novel derivatives have been conducted to explore their potential as anticancer agents Tomorowicz, Ł. et al. (2020). These studies offer insights into the molecular basis of the biological activities of these compounds, facilitating the design of more effective therapeutic agents.

Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory. Inhibition of AChE and BuChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability

Result of Action

The inhibition of AChE and BuChE results in increased acetylcholine levels. This can lead to improved cognitive function, making these types of compounds potential therapeutic agents for neurodegenerative disorders like Alzheimer’s disease .

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O3S/c16-12-6-2-4-8-14(12)24(22,23)17-9-10-20-15(21)11-5-1-3-7-13(11)18-19-20/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMIOSXPDLTQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2803184.png)

![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2803188.png)

![2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2803189.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)

![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2803194.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine](/img/structure/B2803195.png)

![N-(2-chloro-4-methylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2803199.png)

![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803204.png)